(3,3-Difluorocyclopentyl)hydrazine

Description

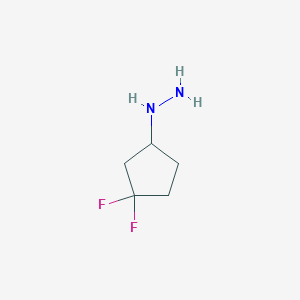

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H10F2N2 |

|---|---|

Molecular Weight |

136.14 g/mol |

IUPAC Name |

(3,3-difluorocyclopentyl)hydrazine |

InChI |

InChI=1S/C5H10F2N2/c6-5(7)2-1-4(3-5)9-8/h4,9H,1-3,8H2 |

InChI Key |

CSTFGSZSLDAZGF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1NN)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Difluorocyclopentyl Hydrazine and Its Precursors

Nucleophilic Addition Reactions with Hydrazine (B178648) Equivalents

A direct and well-established method for forming a carbon-nitrogen bond is through the reaction of a ketone with hydrazine or its derivatives. The reaction of 3,3-difluorocyclopentanone (B1511078) with hydrazine would initially form a hydrazone. wikipedia.orglibretexts.org This hydrazone can then be reduced to the corresponding hydrazine. The Wolff-Kishner reduction, which involves the treatment of a ketone with hydrazine and a strong base at elevated temperatures, can convert the carbonyl group directly to a methylene (B1212753) group, but modifications of this reaction can be used to isolate the hydrazine. wikipedia.orglibretexts.orglscollege.ac.inyale.edumasterorganicchemistry.com However, the harsh basic conditions of the classical Wolff-Kishner reduction might not be suitable for all substrates.

Reductive Amination Pathways

Reductive amination represents a versatile and milder alternative for the synthesis of (3,3-Difluorocyclopentyl)hydrazine from 3,3-difluorocyclopentanone. nih.govmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This one-pot reaction involves the formation of the hydrazone intermediate in situ, followed by its immediate reduction. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are known to selectively reduce imines and hydrazones in the presence of ketones. masterorganicchemistry.com More recently, enzymatic reductive aminations using imine reductases (IREDs) have emerged as a powerful tool for the synthesis of N-alkylhydrazines from carbonyl compounds and hydrazines under mild, biocatalytic conditions. nih.gov

| Reactants | Reducing Agent | Product | Key Features |

| 3,3-Difluorocyclopentanone, Hydrazine | NaBH₃CN or NaBH(OAc)₃ | This compound | Mild conditions, good functional group tolerance. masterorganicchemistry.com |

| 3,3-Difluorocyclopentanone, Hydrazine | Imine Reductase (IRED) | This compound | Biocatalytic, high selectivity, environmentally benign. nih.gov |

Palladium-Catalyzed Coupling Reactions for Hydrazine Formation

Palladium-catalyzed cross-coupling reactions offer a powerful method for the formation of C-N bonds. nih.gov To apply this methodology to the synthesis of this compound, a suitable precursor bearing a leaving group is required. This would typically be a 3,3-difluorocyclopentyl halide (e.g., bromide or iodide) or a tosylate. The synthesis of such a precursor would involve the reduction of 3,3-difluorocyclopentanone to 3,3-difluorocyclopentanol, followed by conversion of the alcohol to the corresponding halide or tosylate. The subsequent palladium-catalyzed coupling with a protected hydrazine derivative, followed by deprotection, would yield the target compound. While this approach is synthetically more elaborate, it offers a high degree of control and is often used in the synthesis of complex molecules.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure this compound necessitates the asymmetric synthesis of a chiral precursor, typically (3,3-difluorocyclopentyl)amine. This can be achieved through several strategies, including the use of chiral auxiliaries to direct the stereochemical outcome of a reaction or through the application of asymmetric catalysis.

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry. In this approach, an enantiopure chiral auxiliary is temporarily attached to the substrate to guide the formation of a new stereocenter. For the synthesis of chiral (3,3-difluorocyclopentyl)amine, a plausible route involves the condensation of the precursor, 3,3-difluorocyclopentanone, with a chiral amine auxiliary, followed by diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary.

One of the most effective chiral auxiliaries for the synthesis of chiral amines is Ellman's tert-butanesulfinamide. osi.lv The reaction of 3,3-difluorocyclopentanone with (R)- or (S)-tert-butanesulfinamide would yield the corresponding N-tert-butanesulfinyl imine. The sulfinyl group then directs the stereoselective addition of a hydride reagent to one face of the C=N double bond, leading to a high diastereomeric excess of the corresponding sulfinamide. Subsequent acidic cleavage of the sulfinyl group affords the enantiomerically enriched (3,3-difluorocyclopentyl)amine. The choice of the (R)- or (S)-enantiomer of the auxiliary determines which enantiomer of the amine is produced.

Another widely used set of chiral auxiliaries are Evans-type oxazolidinones. acs.orgnih.gov While typically used for asymmetric alkylations of carboxylic acid derivatives, their principles can be adapted to guide reactions on other functional groups. For instance, a chiral oxazolidinone could be incorporated into a more complex reactant that is then used to form the cyclopentane (B165970) ring, thereby setting the stereochemistry early in the synthetic sequence.

The following table summarizes representative examples of diastereoselective synthesis of amines using chiral auxiliaries, which could be adapted for the synthesis of (3,3-difluorocyclopentyl)amine.

Table 1: Examples of Chiral Auxiliary-Mediated Amine Synthesis

| Chiral Auxiliary | Substrate | Reagents | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| (R)-tert-Butanesulfinamide | Acetophenone | Ti(OEt)₄, then NaBH₄ | 95:5 | 94 | osi.lv |

| (S)-tert-Butanesulfinamide | 4-Phenyl-2-butanone | Ti(OEt)₄, then NaBH₄ | 98:2 | 89 | osi.lv |

| Evans Oxazolidinone | N-Acyloxazolidinone | 1. NaHMDS 2. Electrophile | >99:1 | 85-95 | acs.orgnih.gov |

Asymmetric catalysis offers a more atom-economical approach to enantiomerically pure compounds, as only a substoichiometric amount of a chiral catalyst is required. The most common method for synthesizing chiral amines from ketones is asymmetric reductive amination. nih.govwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This involves the in-situ formation of an imine from 3,3-difluorocyclopentanone and an amine source (like ammonia), followed by enantioselective reduction catalyzed by a chiral transition metal complex.

Chiral catalysts based on iridium or rhodium, complexed with chiral phosphine (B1218219) ligands, have proven highly effective for the asymmetric hydrogenation of imines. nih.gov For the synthesis of chiral (3,3-difluorocyclopentyl)amine, a one-pot reaction of 3,3-difluorocyclopentanone with an ammonia (B1221849) source in the presence of a chiral iridium catalyst and H₂ gas would be a plausible route. The catalyst creates a chiral environment around the imine intermediate, forcing the hydrogenation to occur from a specific face and thus producing one enantiomer of the amine in excess.

Organocatalysis provides a metal-free alternative for asymmetric synthesis. nih.gov Chiral phosphoric acids, for instance, can act as Brønsted acid catalysts to activate the imine for nucleophilic attack by a hydride donor, while simultaneously controlling the stereochemical outcome.

The development of biocatalysts, such as imine reductases (IREDs), also presents a promising avenue for the asymmetric synthesis of chiral amines, including those with fluorine substituents. nih.govacs.org

Below is a table of representative examples of asymmetric catalytic reductive amination of ketones.

Table 2: Examples of Asymmetric Catalytic Reductive Amination

| Catalyst System | Substrate | Reducing Agent | Enantiomeric Excess (e.e.) | Yield (%) | Reference |

|---|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Chiral Ligand | Aryl Ketones | H₂ | up to 99% | >95% | nih.gov |

| Chiral Phosphoric Acid | Ketimines | Hantzsch Ester | up to 98% | 85-99% | nih.gov |

| Rh(I) / Chiral Diene | N-Aryl Imines | H₂ | up to 99% | >90% | nih.gov |

Once the enantiomerically enriched (3,3-difluorocyclopentyl)amine is synthesized by either of these stereoselective methods, it can be converted to the corresponding hydrazine. A common method for this transformation is the reaction of the primary amine with hydroxylamine-O-sulfonic acid. psu.edugoogle.com This reaction proceeds via electrophilic amination of the amine, yielding the desired this compound.

Flow Chemistry Applications in Hydrazine Derivative Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. youtube.com The synthesis of hydrazine derivatives, which can involve hazardous intermediates or reagents, is particularly amenable to flow chemistry techniques.

The reductive amination of ketones to form primary amines, a key step in the proposed synthesis of this compound, has been successfully adapted to flow conditions. acs.org A typical setup would involve pumping a solution of the ketone (3,3-difluorocyclopentanone) and the amine source, along with a reducing agent, through a heated reactor column packed with a heterogeneous catalyst.

For instance, a continuous-flow system could utilize a packed-bed reactor containing a supported palladium catalyst. acs.org A solution of 3,3-difluorocyclopentanone and an ammonia source would be passed through this reactor under a stream of hydrogen gas. The continuous nature of the process allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be optimized to maximize yield and selectivity. This approach also minimizes the handling of potentially hazardous reagents and allows for the safe on-demand generation of reactive intermediates. The subsequent conversion of the amine to the hydrazine could also potentially be integrated into a continuous flow process. acs.org

The application of flow chemistry not only improves the safety and efficiency of the synthesis but also facilitates a more straightforward scale-up of the production of this compound and its derivatives for further applications.

Fundamental Reaction Pathways of Hydrazines

Hydrazine and its derivatives are versatile reagents in organic synthesis, primarily due to the nucleophilic nature of the nitrogen atoms and their ability to participate in redox reactions.

The two adjacent nitrogen atoms in a hydrazine molecule each possess a lone pair of electrons, making them potent nucleophiles. This nucleophilicity is central to many of their characteristic reactions. One of the most well-known applications is the Wolff-Kishner reduction, where a hydrazone is formed by the nucleophilic addition of hydrazine to a carbonyl group (an aldehyde or ketone). fiveable.melibretexts.org This hydrazone intermediate then undergoes decomposition under basic conditions to yield the corresponding alkane. fiveable.me

Studies comparing the nucleophilicity of hydrazine to other amines have shown that its reactivity is similar to that of methylamine (B109427) in both acetonitrile (B52724) and water. acs.orgresearchgate.net The presence of two adjacent nitrogen atoms can lead to repulsion between their lone pairs, which can enhance nucleophilicity compared to ammonia. quora.com Hydrazine's two nucleophilic centers also allow it to react with various electrophiles. quora.com For instance, the reaction of hydrazines with β-dicarbonyl compounds can lead to the formation of pyrazoles and other heterocyclic systems. researchgate.netresearchgate.net The kinetics of these nucleophilic reactions have been extensively studied, with second-order rate constants often determined to quantify nucleophilicity. acs.orgresearchgate.net

Hydrazine derivatives can undergo oxidative activation through both enzymatic and non-enzymatic pathways. nih.govnih.govresearchgate.netnih.gov This activation often involves one-electron oxidation, which can be catalyzed by metal ions like Cu²⁺ and Fe³⁺, or by enzymes such as peroxidases and cytochrome P450. researchgate.netnih.gov This process generates reactive intermediates that are key to the subsequent chemical transformations. nih.govnih.govresearchgate.netnih.govosti.gov For example, the oxidation of hydralazine (B1673433) is known to form a hydralazyl radical, which can then react with molecular oxygen to produce reactive oxygen species. researchgate.net The formation of these reactive species is believed to be a crucial step in the biotransformation and, in some contexts, the toxicity of hydrazine compounds. nih.gov

The oxidative activation of hydrazines frequently leads to the formation of free radical intermediates. nih.govnih.govresearchgate.netnih.govosti.gov These radicals have been identified using techniques like electron spin resonance (ESR) spectroscopy. nih.govresearchgate.net The generation of these radical species is a key mechanistic feature in the metabolism of many hydrazine derivatives. nih.govnih.govnih.gov For instance, the metabolism of procarbazine, an anticancer drug, is known to proceed through oxidative pathways that generate radical intermediates. nih.gov These radicals can then participate in a variety of subsequent reactions, including binding to cellular macromolecules. nih.gov The chemistry of hydrazone-derived radicals has also been explored, including their participation in addition, substitution, and cyclization reactions. researchgate.net

Influence of Geminal Difluorination on Hydrazine Reactivity

The presence of a geminal difluoro group on the cyclopentyl ring of this compound is expected to significantly modify the fundamental reactivity of the hydrazine moiety through both electronic and steric effects.

The introduction of fluorine atoms into an organic molecule has profound electronic consequences. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized and one of the strongest single bonds in organic chemistry. wikipedia.orgdovepress.com The two fluorine atoms at the 3-position of the cyclopentyl ring will exert a strong electron-withdrawing inductive effect. This effect will decrease the electron density on the nitrogen atoms of the hydrazine group, thereby reducing their basicity and nucleophilicity.

This reduction in nucleophilicity will, in turn, affect the kinetics of reactions where the hydrazine acts as a nucleophile. For example, in reactions like the formation of a hydrazone, the rate of nucleophilic attack on the carbonyl carbon would be slower compared to a non-fluorinated analogue. The kinetics of fluorination reactions themselves are also a subject of study, with factors like temperature and reagent concentration influencing the reaction rate. mdpi.com The interplay between electronic factors and reaction kinetics is a central theme in organofluorine chemistry. dovepress.comchinesechemsoc.orgnih.govrsc.org

Table 1: Predicted Electronic Effects on Reactivity

| Property | Expected Influence of Geminal Difluorination | Rationale |

|---|---|---|

| Basicity | Decreased | Strong electron-withdrawing inductive effect of the two fluorine atoms reduces electron density on the hydrazine nitrogens. |

| Nucleophilicity | Decreased | Lower electron density on the nitrogen atoms makes them less effective as nucleophiles. |

| Reaction Rate (Nucleophilic Attack) | Slower | Reduced nucleophilicity leads to a slower rate of reaction with electrophiles. |

The cyclopentyl ring is not planar and adopts puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. libretexts.org The presence of the bulky geminal difluoro group at the 3-position will influence the preferred conformation of the ring. The substituents on a cyclohexane (B81311) ring, a related system, prefer to occupy equatorial positions to minimize steric hindrance. fiveable.meupenn.edulibretexts.org Similarly, the 3,3-difluorocyclopentyl group will have a specific three-dimensional shape that can sterically hinder the approach of reactants to the hydrazine moiety. fiveable.meunina.it

Table 2: Conformational and Steric Considerations

| Feature | Description | Potential Impact on Reactivity |

|---|---|---|

| Cyclopentane Conformation | Adopts non-planar "envelope" or "twist" conformations to minimize strain. libretexts.org | The specific puckering will influence the spatial orientation of the hydrazine group. |

| Steric Bulk of Substituent | The 3,3-difluorocyclopentyl group presents a certain steric profile. | May hinder the approach of reagents to the hydrazine nitrogen atoms, slowing down reactions. fiveable.meunina.it |

| Regioselectivity | Steric hindrance could favor reaction at the less sterically encumbered nitrogen atom. | Could lead to selective formation of one regioisomer over another in certain reactions. |

Mechanistic Investigations of Derivatization Reactions

The primary reactive center of this compound is the hydrazine moiety (-NHNH₂), which is a potent nucleophile. This functionality allows for a variety of derivatization reactions, most notably the formation of hydrazones and subsequent cyclization reactions.

Hydrazone formation is a cornerstone reaction of hydrazines, involving their condensation with aldehydes and ketones. researchgate.netnih.gov The reaction of this compound with a carbonyl compound is expected to proceed through a well-established mechanism. nih.govnumberanalytics.com

The mechanism initiates with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. numberanalytics.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov The initial attack forms a tetrahedral intermediate. numberanalytics.com Subsequent proton transfer and elimination of a water molecule lead to the formation of the C=N double bond characteristic of a hydrazone. researchgate.netnih.gov

The presence of the difluorocyclopentyl group is not expected to alter the fundamental steps of this mechanism. However, the electron-withdrawing nature of the fluorine atoms could potentially influence the nucleophilicity of the hydrazine. The gem-difluoro group at the 3-position is relatively remote from the hydrazine moiety, so its electronic effect on the nitrogen lone pairs would be primarily inductive and likely modest.

Subsequent transformations of the resulting (3,3-difluorocyclopentyl)hydrazones are varied. One of the most significant is the Wolff-Kishner reduction, where the hydrazone, upon treatment with a strong base at high temperatures, is converted to the corresponding alkane. libretexts.org This reaction proceeds via the deprotonation of the N-H bond to form a hydrazone anion, which then undergoes a series of steps involving proton transfer and the eventual loss of nitrogen gas to yield the reduced product. libretexts.org

Table 1: General Steps in Hydrazone Formation from this compound

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the hydrazine on the carbonyl carbon. | Tetrahedral intermediate |

| 2 | Proton transfer from the nitrogen to the oxygen. | Protonated intermediate |

| 3 | Elimination of a water molecule. | Hydrazone |

This table presents a generalized mechanism; specific reaction conditions can influence the rate-determining step.

The hydrazine group in this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These cyclization reactions are of significant interest in medicinal and materials chemistry.

For instance, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles. The mechanism typically involves the initial formation of a hydrazone with one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the remaining carbonyl group and subsequent dehydration to form the aromatic pyrazole (B372694) ring. researchgate.net The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-dicarbonyl compound and the reaction conditions. researchgate.net

Similarly, reaction with α,β-unsaturated carbonyl compounds can yield pyrazolines. researchgate.net This reaction proceeds via a Michael addition of the hydrazine to the double bond, followed by intramolecular cyclization and dehydration.

The presence of the difluorocyclopentyl group could influence the stability and reactivity of the intermediates in these cyclization reactions. While direct studies are lacking, research on the cyclization of other fluorinated hydrazines suggests that these reactions are generally feasible and can lead to novel fluorinated heterocyclic structures. rsc.orgnih.gov

Table 2: Examples of Expected Cyclization Reactions

| Reactant | Product Type | Heterocyclic Ring |

| β-Diketone | Pyrazole | 5-membered |

| α,β-Unsaturated Ketone | Pyrazoline | 5-membered |

| γ-Ketoester | Pyrazolidinone | 5-membered |

Kinetic and Thermodynamic Studies of Chemical Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not available in the current literature. However, general principles and data from related compounds can provide insights into the expected behavior.

The kinetics of hydrazone formation are known to be pH-dependent. nih.gov The rate is typically maximal under mildly acidic conditions (pH 4-5), which facilitate carbonyl protonation without significantly protonating the hydrazine, thus maintaining its nucleophilicity. nih.gov A kinetic study on the reaction of various hydrazines with 1-fluoro-2,4-dinitrobenzene (B121222) showed that the reactions follow second-order kinetics and are base-catalyzed. nih.gov This suggests that the reaction rate is dependent on the concentration of both the hydrazine and the electrophile.

Thermodynamically, the formation of hydrazones is generally a favorable process, driven by the formation of a stable C=N double bond and the release of a small molecule (water). The stability of the resulting hydrazone can be influenced by conjugation and steric effects.

Table 3: General Kinetic and Thermodynamic Considerations

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| Hydrazone Formation | pH, Nucleophilicity of Hydrazine, Electrophilicity of Carbonyl | Stability of C=N bond, Release of Water |

| Cyclization | Intramolecular vs. Intermolecular nature, Ring Strain | Stability of the Heterocyclic Ring |

Conclusion

(3,3-Difluorocyclopentyl)hydrazine represents a confluence of three important chemical motifs: a fluorinated scaffold, a cyclopentyl ring, and a hydrazine (B178648) functional group. While specific research into this particular molecule is not yet widespread, its structure suggests significant potential as a building block in the synthesis of novel, complex molecules for pharmaceutical and materials science applications. Further research is needed to fully characterize its properties and explore its utility in advanced chemical systems.

Spectroscopic and Structural Elucidation Techniques for 3,3 Difluorocyclopentyl Hydrazine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for the structural elucidation of organic compounds. By analyzing the magnetic properties of atomic nuclei like 1H, 13C, and 19F, chemists can map out the connectivity and stereochemistry of a molecule.

In the 1H NMR spectrum of a (3,3-Difluorocyclopentyl)hydrazine analog, the signals can be divided into those from the cyclopentyl ring protons and those from the hydrazine (B178648) (-NHNH2) moiety.

Cyclopentyl Protons : The cyclopentyl ring contains several distinct proton environments. The proton on the carbon bearing the hydrazine group (C1-H) is expected to appear downfield due to the electron-withdrawing nature of the nitrogen atom. The methylene (B1212753) protons on the ring (at C2, C4, and C5) will exhibit complex splitting patterns due to both geminal (protons on the same carbon) and vicinal (protons on adjacent carbons) coupling. The protons at the C2 and C5 positions, being adjacent to the C1 carbon, would be influenced by the hydrazine substituent. The protons at the C4 position are adjacent to the difluorinated carbon (C3) and are expected to show coupling to the fluorine atoms (3JHF), further complicating their signals. In general, protons on carbons adjacent to electronegative atoms or groups are shifted downfield. youtube.com For a typical cyclopentane (B165970) ring, methylene protons resonate around 1.5 ppm. nih.gov However, the substituents in this analog will cause significant shifts from this base value.

Hydrazine Protons : The protons of the hydrazine group (-NH and -NH2) typically appear as broad singlets due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atoms. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature. The -NH2 protons often appear in the range of 3.0-5.0 ppm, while the single -NH proton might be found in a similar or slightly more downfield region. These signals can sometimes be identified by their disappearance from the spectrum upon shaking the sample with D2O, due to proton-deuterium exchange.

Table 1: Predicted 1H NMR Chemical Shift Ranges for this compound

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| C1-H | ~3.0 - 3.5 | Multiplet | Downfield shift due to adjacent -NHNH2 group. |

| C2-H2 / C5-H2 | ~1.8 - 2.5 | Complex Multiplets | Coupling to C1-H and adjacent methylene protons. |

| C4-H2 | ~2.0 - 2.8 | Multiplet (triplet of triplets) | Downfield shift and coupling to adjacent 19F nuclei (3JHF). |

| -NH- | Variable (e.g., 3.0 - 6.0) | Broad Singlet | Exchangeable with D2O. Position is concentration and solvent dependent. |

| -NH2 | Variable (e.g., 3.0 - 5.0) | Broad Singlet | Exchangeable with D2O. Position is concentration and solvent dependent. |

19F NMR is a crucial technique for characterizing fluorinated compounds due to the 100% natural abundance and high sensitivity of the 19F nucleus. researchgate.net It provides direct information about the chemical environment of the fluorine atoms.

For this compound, the two fluorine atoms are chemically equivalent, assuming rapid conformational flexibility of the cyclopentane ring. Therefore, they are expected to give rise to a single signal in the 19F NMR spectrum. This signal's chemical shift is indicative of the gem-difluoroalkyl environment. The signal will be split into a triplet by the two equivalent protons on the adjacent C4 carbon (and C2, if coupling over four bonds is resolved, though this is less likely to be clearly visible), a phenomenon described by the n+1 rule. The magnitude of the two-bond C-F coupling (2JCF) is typically large. researchgate.net In similar gem-difluorinated cyclic systems, the 19F chemical shifts can vary, but are characteristic of the alkyl difluoride structure. sci-hub.ru

The 13C NMR spectrum provides a map of the carbon framework of the molecule. In a proton-decoupled 13C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.

C1 : The carbon atom bonded to the hydrazine group will be shifted downfield, typically appearing in the 50-70 ppm range.

C2 and C5 : These carbons are equivalent and will appear as a single peak in the aliphatic region, generally between 20-40 ppm. They may exhibit a small two-bond coupling to the fluorine atoms (2JCF).

C3 : The most characteristic signal is that of the difluorinated carbon. This carbon experiences a strong downfield shift due to the high electronegativity of the two fluorine atoms. Furthermore, the signal is split into a triplet due to the large one-bond coupling to the two fluorine atoms (1JCF), which is typically in the range of 200-280 Hz. researchgate.net This distinct triplet is a hallmark of a CF2 group. blogspot.com

C4 : This carbon, being adjacent to the CF2 group, will also show coupling to the fluorine atoms (a two-bond 2JCF coupling), appearing as a triplet with a smaller coupling constant compared to C3.

Table 2: Predicted 13C NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) | Expected nJCF (Hz) |

|---|---|---|---|

| C1 | 50 - 70 | Singlet or small triplet | - |

| C2 / C5 | 20 - 40 | Triplet | ~20-30 (3JCF) |

| C3 | 110 - 130 | Triplet | ~230-260 (1JCF) |

| C4 | 30 - 50 | Triplet | ~20-30 (2JCF) |

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (1H-1H) coupling networks. For this compound, COSY would show correlations between the C1-H and the C2/C5 protons, and between the C2/C5 protons and their geminal partners, as well as the adjacent C1 and C4 protons. This helps to trace the connectivity of the protons around the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu It is invaluable for assigning the carbon signals of protonated carbons (C1, C2, C4, C5). For example, the proton signal assigned to C1-H will show a cross-peak with the carbon signal for C1.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart (2JCH and 3JCH). ceitec.cz This is particularly useful for identifying quaternary carbons and piecing together different fragments of a molecule. Key expected correlations for this compound would include:

A correlation between the C4 protons and the fluorinated carbon, C3.

Correlations between the C1 proton and carbons C2 and C5.

Correlations between the hydrazine protons (NH/NH2) and the C1 carbon.

Vibrational Spectroscopy (Infrared, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. gia.edu Specific bonds and functional groups absorb light at characteristic frequencies, providing a "fingerprint" of the molecule.

For this compound, the most diagnostic vibrational bands are the N-H stretches from the hydrazine group and the C-F stretches from the difluorocyclopentyl moiety.

N-H Stretching Frequencies : The primary amine (-NH2) of the hydrazine group typically exhibits two distinct stretching bands in the IR spectrum: an asymmetric stretch and a symmetric stretch. These bands usually appear in the region of 3300-3500 cm-1. elixirpublishers.com The N-H bending vibration (scissoring) is also characteristic and is found around 1600 cm-1. The secondary amine (-NH-) also shows a stretching vibration in a similar region, often as a single, less intense band. In Raman spectra, N-H and N-N stretching modes are also observable. researchgate.net

C-F Stretching Frequencies : The carbon-fluorine bond gives rise to very strong absorption bands in the IR spectrum due to the large change in dipole moment during vibration. For gem-difluoroalkanes (CF2 groups), there are typically two stretching modes: an asymmetric stretch and a symmetric stretch. These bands are found in the range of 1100-1350 cm-1. The high intensity of these absorptions makes them a prominent feature in the IR spectrum of any gem-difluorinated compound. Raman spectroscopy can also detect C-F vibrations, although they are generally weaker than in the IR spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound Analogs

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) | Expected Intensity (IR) |

|---|---|---|---|

| -NH2 (Hydrazine) | Asymmetric Stretch | 3350 - 3500 | Medium |

| Symmetric Stretch | 3250 - 3400 | Medium | |

| -NH- (Hydrazine) | N-H Stretch | 3200 - 3400 | Medium-Weak |

| -NH2 (Hydrazine) | N-H Bend (Scissoring) | 1590 - 1650 | Medium-Strong |

| -CF2- | Asymmetric Stretch | 1200 - 1350 | Very Strong |

| Symmetric Stretch | 1100 - 1200 | Very Strong | |

| -CH2- | C-H Stretch | 2850 - 2960 | Medium-Strong |

Conformational Insights from IR Spectroscopy

Infrared (IR) spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of a molecule, which are intrinsically linked to its conformation. unhas.ac.id For analogs of this compound, IR spectroscopy can offer valuable insights into the orientation of the difluorocyclopentyl ring and the hydrazine moiety. The five-membered cyclopentane ring is not planar and typically adopts an envelope or twist conformation. bldpharm.com The introduction of two fluorine atoms at the 3-position significantly influences the ring's conformational preference.

Theoretical calculations and experimental data for similar halogenated cyclopentanones suggest that the conformational isomerism can be determined through the analysis of vibrational data. rsc.org In the case of this compound analogs, specific IR absorption bands can be correlated with particular conformational states. The C-F stretching vibrations, typically found in the 1100-1000 cm⁻¹ region, are particularly sensitive to the local electronic environment and conformation. unhas.ac.id Changes in the position and intensity of these bands can indicate shifts in the conformational equilibrium. unhas.ac.id

Furthermore, the N-H stretching vibrations of the hydrazine group, usually appearing in the 3400-3200 cm⁻¹ range, can provide information about hydrogen bonding and the conformation around the N-N bond. chrom-china.com Hydrazine itself is known to exist in a gauche conformation. chrom-china.com The presence of the bulky difluorocyclopentyl group may influence this preference, and this can be studied by analyzing the N-H stretching and bending modes.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Structural Information |

| N-H Stretch | 3400-3200 | Hydrazine group presence, hydrogen bonding |

| C-H Stretch | 3000-2850 | Aliphatic C-H bonds in the cyclopentyl ring |

| C-F Stretch | 1100-1000 | Presence and conformation of the difluoro group |

| N-H Bend | 1650-1580 | Hydrazine group conformation |

| C-C Stretch | 1200-800 | Cyclopentyl ring skeletal vibrations |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of unknown compounds through the analysis of their fragmentation patterns. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition of a molecule. nist.govmdpi.com For an analog of this compound, HRMS would be crucial to confirm its molecular formula. The precise mass measurement would differentiate the target compound from other potential impurities or byproducts with the same nominal mass. This technique is particularly valuable in the analysis of organofluorine compounds, as the exact mass of fluorine is distinct from other elements. researchgate.net

Fragmentation Patterns Indicative of Cyclopentyl and Hydrazine Structures

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would induce characteristic fragmentation of this compound analogs. The resulting mass spectrum would display a pattern of fragment ions that can be pieced together to deduce the original structure.

The fragmentation of the cyclopentyl ring often involves the loss of ethylene (B1197577) (C₂H₄) or other small neutral molecules, leading to a series of peaks separated by specific mass units. nih.gov For a difluorocyclopentyl ring, characteristic fragments would likely involve the loss of HF or CHF₂ moieties.

The hydrazine group also exhibits predictable fragmentation behavior. A common fragmentation pathway for substituted hydrazines is the cleavage of the N-N bond. The "Nitrogen Rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is the case for this compound. researchgate.net The fragmentation patterns of nitazene (B13437292) analogs, which also contain complex amine structures, show characteristic losses of side chains, providing a model for how substituted hydrazines might fragment. nih.gov

Expected Fragmentation Pathways for this compound Analogs:

| Fragment Ion | Possible Origin |

| [M - NH₂]⁺ | Loss of the terminal amino group |

| [M - N₂H₃]⁺ | Cleavage of the N-N bond and loss of the hydrazine moiety |

| [C₅H₇F₂]⁺ | The difluorocyclopentyl cation |

| [M - HF]⁺ | Loss of hydrogen fluoride |

| [M - C₂H₄]⁺ | Loss of ethylene from the cyclopentyl ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For an analog of this compound that can be crystallized, single-crystal X-ray diffraction would provide unequivocal proof of its structure.

The resulting crystal structure would reveal:

The exact bond lengths and angles within the molecule.

The definitive conformation of the difluorocyclopentyl ring (envelope, twist, etc.).

The conformation of the hydrazine group and its orientation relative to the ring.

Intermolecular interactions in the solid state, such as hydrogen bonding involving the hydrazine protons and the fluorine atoms or nitrogen lone pairs.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. Studies on other hydrazine derivatives have successfully used X-ray crystallography to elucidate their solid-state structures and hydrogen bonding networks. unhas.ac.id

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components.

For the analysis of this compound analogs, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) would be the most relevant hyphenated techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. Hydrazine and its derivatives often require derivatization to improve their volatility and chromatographic behavior. For instance, derivatization with reagents like acetone (B3395972) or pentafluorobenzaldehyde (B1199891) can produce more stable compounds that are amenable to GC-MS analysis. The gas chromatograph would separate the derivatized analyte from any impurities, and the mass spectrometer would provide its mass spectrum for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more versatile technique that can handle a wider range of compounds, including those that are less volatile or thermally labile. This would likely be the preferred method for the direct analysis of this compound and its analogs without derivatization. Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be employed to generate ions for mass analysis. LC-MS, particularly when coupled with high-resolution mass spectrometry (LC-HRMS), provides a robust platform for the identification and quantification of the target compound in complex matrices.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of (3,3-Difluorocyclopentyl)hydrazine from first principles. These methods allow for the detailed examination of its electronic landscape and the precise determination of its three-dimensional structure.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. mdpi.comresearchgate.net For hydrazine (B178648) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various properties. researchgate.net These calculations can provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional shape.

Furthermore, DFT is instrumental in analyzing the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net The insights from DFT calculations can be correlated with experimental data, such as NMR chemical shifts, to validate the theoretical models. mdpi.com

Table 1: Representative Theoretical Data from DFT Calculations on Hydrazine Derivatives

| Parameter | Calculated Value | Method/Basis Set |

| N-N Bond Dissociation Energy | 285 kJ/mol | B3LYP |

| Dipole Moment | Varies with conformer | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | Varies with substituent | B3LYP/6-311++G(d,p) |

Note: The values presented are illustrative and based on general calculations for hydrazine and its derivatives. Specific values for this compound would require dedicated computational studies.

Ab Initio Methods for High-Level Calculations

For more accurate energy calculations and a deeper understanding of electron correlation, high-level ab initio methods are employed. rsc.org Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), provide benchmark-quality data, especially for reaction energies and barrier heights. researchgate.net While computationally more demanding than DFT, ab initio methods are crucial for obtaining highly reliable thermochemical data. znaturforsch.com For instance, G2MP2, a composite ab initio method, has been successfully used to calculate the N-N bond dissociation enthalpies of hydrazine and its methylated derivatives. znaturforsch.com

Conformational Analysis and Potential Energy Surfaces

Ring Puckering and Substituent Effects

The cyclopentane (B165970) ring is not planar and undergoes a dynamic process called pseudorotation, leading to various puckered conformations, typically described as envelope and twist forms. The introduction of gem-difluoro substituents at the C3 position significantly influences the conformational preference of the ring. The fluorine atoms, being highly electronegative, introduce steric and electronic effects that alter the potential energy surface of the ring. A detailed conformational analysis would reveal the most stable puckering state of the difluorocyclopentyl moiety. soton.ac.uk

Intramolecular Interactions (e.g., Hyperconjugation, Anomeric Effects)

Intramolecular interactions play a significant role in determining the conformational preferences of this compound. Hyperconjugation, the interaction of filled bonding orbitals with adjacent empty or partially filled anti-bonding orbitals, can influence bond lengths and rotational barriers. The presence of the electronegative fluorine atoms can lead to interesting hyperconjugative effects involving the C-F bonds and the cyclopentane ring. Additionally, anomeric effects, which are stereoelectronic interactions involving lone pairs and anti-bonding orbitals, could be present, particularly involving the lone pairs of the hydrazine nitrogen atoms and the C-C and C-F bonds of the ring. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface for a given reaction, it is possible to identify the minimum energy pathways and characterize the transition states that connect reactants to products. researchgate.netresearchgate.net

For this compound, this could involve studying its decomposition pathways or its reactions with other species. mdpi.comresearchgate.net Transition state theory (TST) and variational transition state theory (VTST) can be used in conjunction with the calculated potential energy surface to determine theoretical reaction rate constants. researchgate.net The analysis of the transition state structure provides valuable information about the geometry and electronic properties of the molecule at the peak of the reaction barrier, offering insights into the factors that control the reaction's speed and outcome. researchgate.net

Prediction of Rate-Limiting Steps

There is no available research data that computationally predicts the rate-limiting steps for the synthesis or reactions of this compound. Such studies would typically involve quantum mechanical calculations to model the reaction pathways and identify the transition state with the highest energy barrier, which corresponds to the slowest step in the reaction mechanism. Without dedicated research on this specific molecule, any discussion on this topic would be purely speculative.

Understanding Reaction Selectivity

Detailed computational studies aimed at understanding the reaction selectivity (chemoselectivity, regioselectivity, and stereoselectivity) of this compound are not found in the surveyed literature. These analyses would be crucial for predicting how the difluorinated cyclopentyl ring and the hydrazine moiety influence the compound's reactivity towards different reagents and under various reaction conditions.

Molecular Dynamics Simulations

Conformational Flexibility and Solvent Effects

No molecular dynamics simulation studies have been published that describe the conformational flexibility of this compound. Such simulations would provide valuable insights into the accessible conformations of the five-membered ring and the orientation of the hydrazine substituent. Furthermore, the influence of different solvents on the conformational preferences and dynamic behavior of the molecule has not been investigated through these computational methods.

Spectroscopic Property Prediction and Correlation with Experimental Data

While experimental spectroscopic data (such as NMR, IR, and mass spectrometry) is likely collected for quality control by manufacturers, there are no publicly available computational studies that predict these spectroscopic properties for this compound. Theoretical calculations are often used to complement experimental data by helping to assign spectral peaks and to provide a deeper understanding of the molecule's electronic and vibrational structure. The correlation between predicted and experimental spectra for this compound has not been a subject of published research.

Synthetic Applications in Advanced Molecular Architectures

Role as Building Blocks in Heterocyclic Compound Synthesis

The hydrazine (B178648) moiety is a versatile functional group renowned for its role in constructing a wide array of nitrogen-containing heterocycles. Its two nucleophilic nitrogen atoms enable it to participate in cyclocondensation reactions with various electrophilic partners.

Formation of Triazine-Containing Scaffolds

1,3,5-Triazines, often called s-triazines, are stable heterocyclic scaffolds found in numerous biologically active compounds. The synthesis of substituted triazines frequently starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), which allows for the stepwise nucleophilic substitution of its chlorine atoms.

(3,3-Difluorocyclopentyl)hydrazine can serve as a potent nucleophile to displace one or more chlorine atoms from the triazine ring. By carefully controlling reaction conditions such as temperature, a monosubstituted hydrazino-triazine can be formed. nih.gov This intermediate is itself a valuable building block, as the remaining hydrazine nitrogen can undergo further reactions, such as condensation with aldehydes or ketones, to form hydrazone derivatives. nih.govmdpi.com This reactivity opens pathways to more complex, decorated triazine systems. For instance, a hydrazino-triazine can be a precursor for fused ring systems like triazolotriazines. orientjchem.org

Table 1: Illustrative Synthesis of a Hydrazino-Triazine Derivative

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

|---|---|---|---|

| Cyanuric Chloride | This compound | 2-Chloro-4,6-bis(substituted)-1,3,5-triazinyl-(3,3-difluorocyclopentyl)hydrazine | Nucleophilic Aromatic Substitution |

Synthesis of Pyrazole (B372694) and Thiazolidinone Derivatives

Pyrazoles: The Knorr pyrazole synthesis, a classic and widely used method, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. nih.govmdpi.combeilstein-journals.org It is anticipated that this compound would react readily with various 1,3-diketones, β-ketoesters, or α,β-unsaturated ketones to yield N-substituted pyrazoles bearing the 3,3-difluorocyclopentyl group at the N1 position. nih.govnih.gov This reaction is a cornerstone of heterocyclic chemistry due to its reliability and the broad availability of starting materials. nih.govchim.it The presence of the difluorocyclopentyl group could influence the regioselectivity of the cyclization with unsymmetrical 1,3-dicarbonyl compounds.

Thiazolidinones: The synthesis of 4-thiazolidinone rings often proceeds via a multi-step sequence. First, the hydrazine reacts with an aldehyde or ketone to form a hydrazone. This intermediate then undergoes cyclocondensation with a sulfur-containing reagent, typically thioglycolic acid (mercaptoacetic acid), to furnish the thiazolidinone ring. ekb.egnih.gov this compound could be employed in this sequence to produce N-(3,3-difluorocyclopentylamino)-thiazolidinone derivatives. This approach highlights the utility of the hydrazine group as a linker to introduce specific substituents onto the thiazolidinone core. uobaghdad.edu.iq

Table 2: General Pathways to Pyrazole and Thiazolidinone Derivatives

| Target Heterocycle | Key Reactants | General Reaction Principle |

|---|---|---|

| Pyrazole | This compound + 1,3-Dicarbonyl Compound | Cyclocondensation (Knorr Synthesis) nih.govbeilstein-journals.org |

Construction of Fused Ring Systems

The reactivity of this compound can be extended to the synthesis of more complex, fused heterocyclic systems. A prominent example is the formation of pyrazolo[1,5-a]pyrimidines, which are considered purine analogues and often exhibit significant biological activity. researchgate.net

The common synthetic route to this scaffold involves the reaction of a 3- or 5-aminopyrazole with a β-dicarbonyl compound. nih.govnih.gov The requisite aminopyrazole can be synthesized beforehand using a hydrazine derivative. For instance, this compound could react with a suitable α,β-unsaturated nitrile to produce a 5-amino-1-(3,3-difluorocyclopentyl)pyrazole. chim.it This intermediate, possessing a nucleophilic amino group and a reactive pyrazole ring, can then undergo a subsequent cyclocondensation reaction with reagents like acetylacetone or diethyl malonate to construct the fused pyrimidine ring, yielding a pyrazolo[1,5-a]pyrimidine core. nih.govias.ac.in Other fused systems, such as 1,2,3-triazolo-fused pyrazines and pyridazines, can also be constructed using hydrazine hydrate in reactions with dicarbonyl-1,2,3-triazoles, suggesting analogous pathways for substituted hydrazines. nih.gov

Derivatization for Molecular Diversification Strategies

Beyond its role in ring formation, the hydrazine moiety itself offers opportunities for derivatization, allowing for the introduction of diverse functionalities and the creation of hybrid molecules.

Introduction of Additional Functionalities

The hydrazine group in this compound can be readily transformed into other functional groups or used as a handle for attaching molecular fragments. A common and straightforward derivatization is the formation of hydrazones through condensation with a vast array of commercially available aldehydes and ketones. researchgate.netmdpi.com This reaction is typically high-yielding and introduces significant structural diversity.

Furthermore, the hydrazine can be acylated to form hydrazides. rsc.org These hydrazides are stable and can serve as precursors for further chemical modifications or as key components in biologically active molecules. Derivatization can also be used for analytical purposes; for example, hydrazine-based reagents are employed to react with carbonyl compounds to enhance their detection in mass spectrometry. nih.govnih.gov

Preparation of Hybrid Molecules

Molecular hybridization is a powerful strategy in drug discovery that involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially synergistic or additive biological activities. nih.gov The this compound scaffold is an ideal starting point for creating such hybrids.

The hydrazine moiety can act as a versatile linker to connect the difluorocyclopentyl group to another bioactive core. For example, after forming a hydrazide with a carboxylic acid-containing drug, the resulting molecule would contain both the original drug's pharmacophore and the fluorinated carbocyclic unit. nih.gov This approach allows for the systematic exploration of structure-activity relationships by modifying the linker and the attached pharmacophores. mdpi.com The goal of creating such hybrids is often to overcome drug resistance, improve the pharmacokinetic profile, or achieve a multi-target mode of action. nih.gov

Precursors for Fluoro-substituted Carbon Skeletons

This compound serves as a valuable precursor for incorporating the 3,3-difluorocyclopentyl moiety into larger, more complex molecular frameworks. The presence of the gem-difluoro group on the cyclopentane (B165970) ring imparts significant changes to the physicochemical properties of the parent molecule. These changes include increased metabolic stability, altered lipophilicity, and modulation of the conformational preferences of the five-membered ring.

The incorporation of this fluoro-substituted skeleton is particularly relevant in the design of therapeutic agents and agrochemicals, where the strategic placement of fluorine can lead to enhanced efficacy and a more favorable pharmacokinetic profile. While specific examples detailing the extensive use of this compound are not widely available in the current literature, the principles of its application can be inferred from the broader field of fluorine chemistry and the known reactivity of hydrazines.

Role in the Generation of Chemically Relevant Intermediates

This compound is a versatile reagent for the generation of several key chemical intermediates that are pivotal in organic synthesis. Its reactivity is primarily centered around the nucleophilic nature of the hydrazine functional group.

Hydrazones are a class of organic compounds with the general structure R¹R²C=NNH₂. They are typically formed through the condensation reaction of a hydrazine with an aldehyde or a ketone. wikipedia.orglibretexts.org this compound readily reacts with a wide array of carbonyl compounds under mild acidic or basic conditions to furnish the corresponding (3,3-Difluorocyclopentyl)hydrazones.

The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration to yield the stable hydrazone product. The presence of the electron-withdrawing fluorine atoms in the cyclopentyl ring may subtly influence the nucleophilicity of the hydrazine, but it is generally expected to react in a manner analogous to other alkylhydrazines. nih.gov

These hydrazone intermediates are stable and can be isolated and purified. They serve as versatile synthons for the construction of more complex heterocyclic systems, such as pyrazoles and indoles, or can be used in subsequent C-N bond-forming reactions.

Table 1: Representative (3,3-Difluorocyclopentyl)hydrazones from Various Carbonyl Compounds Note: The following data is representative and based on general chemical principles.

| Carbonyl Reactant | Hydrazone Product | Physical State (Predicted) |

| Acetone (B3395972) | 2-((3,3-Difluorocyclopentyl)hydrazono)propane | Colorless oil |

| Benzaldehyde | 1-Benzylidene-2-(3,3-difluorocyclopentyl)hydrazine | White crystalline solid |

| Cyclohexanone | 1-Cyclohexylidene-2-(3,3-difluorocyclopentyl)hydrazine | Pale yellow solid |

Hydrazine and its derivatives are well-known reagents in the reduction of α,β-unsaturated carbonyl compounds. One of the most notable applications is in variants of the Wolff-Kishner reduction, which typically reduces a carbonyl group completely to a methylene (B1212753) group. libretexts.org However, under specific conditions, hydrazine-mediated reactions can be controlled to achieve other transformations.

The formation of a hydrazone from an α,β-unsaturated ketone or aldehyde is the initial step. In the presence of a suitable base, the intermediate hydrazone can undergo a series of proton transfers and rearrangements. While the classical Wolff-Kishner conditions lead to full reduction, modifications of the reaction conditions or the substrate can lead to alternative products.

For instance, the reduction of α,β-unsaturated carbonyl compounds can, in some cases, proceed via a 1,4-reduction pathway, which upon workup could potentially lead to the saturated ketone. However, specific hydrazine-mediated protocols have been developed for the 1,2-reduction of the carbonyl group in α,β-unsaturated systems to afford allylic alcohols. These reactions often involve the use of specific reagents in conjunction with the hydrazine.

While there is no specific literature detailing the use of this compound in this context, it is chemically plausible that its corresponding hydrazones of α,β-unsaturated carbonyls could be intermediates in such reductive pathways. The general scheme involves the formation of the hydrazone, followed by a base-mediated or metal-catalyzed reduction of the C=N bond and subsequent hydrolysis to furnish the allylic alcohol.

Table 2: Hypothetical Hydrazine-Mediated Reduction to Allylic Alcohols Note: The following data is illustrative of a potential synthetic application and is not based on specific experimental results for this compound.

| α,β-Unsaturated Carbonyl | Intermediate Hydrazone | Allylic Alcohol Product |

| Crotonaldehyde | 1-(But-2-en-1-ylidene)-2-(3,3-difluorocyclopentyl)hydrazine | But-2-en-1-ol |

| 2-Cyclohexen-1-one | 1-(Cyclohex-2-en-1-ylidene)-2-(3,3-difluorocyclopentyl)hydrazine | Cyclohex-2-en-1-ol |

| Chalcone | 1-(1,3-Diphenylprop-2-en-1-ylidene)-2-(3,3-difluorocyclopentyl)hydrazine | 1,3-Diphenylprop-2-en-1-ol |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

Currently, detailed synthetic procedures for (3,3-difluorocyclopentyl)hydrazine are not extensively published in peer-reviewed literature. The development of novel, efficient, and scalable synthetic routes is a critical first step for enabling further research. Future investigations could explore:

Fluorination of Cyclopentanone Derivatives: One potential pathway involves the synthesis of 3,3-difluorocyclopentanone (B1511078) as a key intermediate. This could be achieved through various modern fluorination techniques, followed by conversion to the corresponding hydrazine (B178648).

Reductive Amination: The direct reductive amination of 3,3-difluorocyclopentanone with hydrazine or a protected hydrazine equivalent could offer a straightforward route. Optimization of reaction conditions, including the choice of reducing agent and solvent, would be crucial to maximize yield and purity.

Nucleophilic Substitution: Another avenue could involve the synthesis of a suitable precursor, such as 3,3-difluorocyclopentyl halide or sulfonate, followed by nucleophilic substitution with hydrazine.

A comparative analysis of potential synthetic routes is presented in the table below.

| Synthetic Route | Potential Advantages | Potential Challenges |

| Fluorination of Cyclopentanone Derivatives | Access to a key intermediate for various derivatives. | Handling of potentially hazardous fluorinating agents. |

| Reductive Amination | Direct and potentially high-yielding. | Control of over-alkylation and side reactions. |

| Nucleophilic Substitution | Potentially mild reaction conditions. | Synthesis of the required electrophilic precursor. |

This table is based on general synthetic principles and not on published data for this compound.

Advanced Mechanistic Investigations

The reaction mechanisms involving this compound are currently unelucidated. Future research should focus on understanding the electronic and steric effects of the difluorinated cyclopentyl moiety on the reactivity of the hydrazine group. Key areas for investigation include:

Reaction Kinetics: Studying the kinetics of its reactions, for instance, in the formation of hydrazones with various carbonyl compounds, would provide valuable data on its nucleophilicity. researchgate.net

Spectroscopic Studies: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, could help identify and characterize reaction intermediates.

Isotopic Labeling: Isotope labeling studies could be employed to trace the pathways of atoms and elucidate bond-forming and bond-breaking steps in its transformations.

Exploration of New Chemical Transformations

The synthetic utility of this compound remains largely unexplored. Future work should aim to investigate its reactivity in a variety of chemical transformations to synthesize novel fluorinated compounds. Potential transformations include:

Synthesis of Heterocycles: Hydrazine derivatives are well-known precursors for a wide range of nitrogen-containing heterocycles, such as pyrazoles and triazoles. researchgate.netfrontiersin.org The reaction of this compound with 1,3-dicarbonyl compounds or other suitable building blocks could lead to novel fluorinated heterocyclic scaffolds. researchgate.net

N-N Bond Formation Reactions: Exploring its use in modern N-N bond-forming reactions could lead to the synthesis of more complex hydrazine derivatives with potential applications in medicinal chemistry and materials science.

Catalysis: Investigating the potential of metal complexes derived from this compound as catalysts in organic synthesis is another promising avenue.

Integration with Computational Design Principles

Computational chemistry offers powerful tools to guide and accelerate experimental research. For this compound, computational studies could be instrumental in:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity in various chemical reactions. This can help in selecting the most promising synthetic routes and reaction conditions. nih.govresearchgate.net

Mechanism Elucidation: Computational modeling can be used to explore potential reaction pathways and transition states, providing insights into the reaction mechanisms that are often difficult to obtain experimentally. nih.govresearchgate.net

Virtual Screening: If this moiety is identified as a pharmacophore, computational tools could be used to design and screen virtual libraries of derivatives for potential biological activity, prioritizing the synthesis of the most promising candidates. mdpi.com

The integration of computational design with experimental work will be crucial for the efficient and targeted exploration of the chemistry of this compound and its potential applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.